molecular formula C5H2BrClN2O2 B2477804 6-Bromo-3-chloropyrazine-2-carboxylic acid CAS No. 1260665-53-9

6-Bromo-3-chloropyrazine-2-carboxylic acid

Cat. No.: B2477804
CAS No.: 1260665-53-9
M. Wt: 237.44
InChI Key: FXUMWISGBXTKEH-UHFFFAOYSA-N
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Description

6-Bromo-3-chloropyrazine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H2BrClN2O2. It is a derivative of pyrazine, characterized by the presence of bromine and chlorine atoms at the 6th and 3rd positions, respectively, and a carboxylic acid group at the 2nd position.

Scientific Research Applications

6-Bromo-3-chloropyrazine-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is used in the development of novel materials with unique electronic or optical properties.

    Biological Studies: It is employed in the study of biological pathways and mechanisms, often as a probe or inhibitor.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Safety and Hazards

The compound has several hazard statements: H302-H315-H319-H332-H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-chloropyrazine-2-carboxylic acid typically involves the halogenation of pyrazine derivatives. One common method starts with the chlorination of pyrazine to form 3-chloropyrazine. This intermediate is then brominated at the 6th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-chloropyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 6-Bromo-3-chloropyrazine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity. The carboxylic acid group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-3-chloropyrazine-2-carboxylic acid is unique due to the combination of bromine and chlorine atoms on the pyrazine ring, along with the carboxylic acid group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

6-bromo-3-chloropyrazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClN2O2/c6-2-1-8-4(7)3(9-2)5(10)11/h1H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXUMWISGBXTKEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)Cl)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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